1-(5-Ketohexyl)-3-methyl Xanthine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(5-oxohexyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-11(18)9-10(14-7-13-9)15(2)12(16)19/h7H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUYHZOYPIJUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203357 | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38975-46-1 | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38975-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Ketohexyl)-3-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038975461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-KETOHEXYL)-3-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8NS1DNH2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Biotransformation of 1 5 Ketohexyl 3 Methyl Xanthine
In Vivo Metabolism of Pentoxifylline (B538998) and its Derivatives
The metabolism of pentoxifylline in the body is a rapid and extensive process, primarily occurring in the liver through what is known as the first-pass effect. droracle.ai This initial metabolism results in the formation of several metabolites, which appear in the plasma shortly after administration. droracle.ai The parent drug itself is virtually absent in the urine, with excretion being almost entirely in the form of its biotransformation products. droracle.ai
Identification of 1-(5-Ketohexyl)-3-methyl Xanthine (B1682287) as a Metabolite of Pentoxifylline
1-(5-Ketohexyl)-3-methylxanthine, also referred to as Metabolite V, is a major biotransformation product of pentoxifylline. droracle.ai Its formation is a key step in the metabolic cascade of the parent drug. The chemical structure of this metabolite is characterized by a methylxanthine core with a hexyl side chain containing a ketone group at the fifth position.
Table 1: Chemical Identifiers for 1-(5-Ketohexyl)-3-methylxanthine
| Identifier | Value |
| Systematic Name | 1H-Purine-2,6-dione, 3,9-dihydro-3-methyl-1-(5-oxohexyl)- |
| Molecular Formula | C₁₂H₁₆N₄O₃ |
| Molecular Weight | 264.28 g/mol |
| InChIKey | PVUYHZOYPIJUBZ-UHFFFAOYSA-N |
This data is compiled from various chemical databases. nih.govncats.io
Stereoselective Formation and Metabolic Intermediates
The metabolism of pentoxifylline to its various metabolites, including 1-(5-Ketohexyl)-3-methylxanthine, involves stereoselective processes. The primary pathway begins with the reduction of the keto group on the pentoxifylline side chain, leading to the formation of 1-(5-hydroxyhexyl)-3,7-dimethylxanthine, also known as Metabolite 1. droracle.aisimsonpharma.com This alcohol metabolite is an active metabolite and its formation is a critical intermediate step. Subsequent metabolic reactions, including the removal of a methyl group from the xanthine ring system, lead to the formation of other metabolites. The pathway leading to 1-(5-Ketohexyl)-3-methylxanthine involves the oxidation of the secondary alcohol group in an intermediate back to a ketone.
Enzymatic Biotransformation of Xanthines
The biotransformation of xanthine derivatives like pentoxifylline is heavily reliant on a variety of enzyme systems present primarily in the liver. These enzymes are responsible for the chemical modifications that render the compounds more water-soluble and easier to excrete.
Role of Cytochrome P450 Enzymes in Xanthine Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of foreign compounds (xenobiotics), including many drugs. nih.gov These enzymes are predominantly located in the liver and are involved in Phase I metabolic reactions, which typically introduce or expose functional groups on the substrate molecule. nih.govyoutube.com In the context of xanthine metabolism, CYP enzymes, particularly isoforms like CYP1A2, are known to be involved in processes such as N-demethylation. drugbank.comhmdb.ca For instance, the conversion of caffeine (B1668208), another well-known methylxanthine, involves CYP1A2. hmdb.ca While specific CYP isoforms responsible for each step of pentoxifylline metabolism are complex and can overlap, this system is a key player in its initial biotransformation. nih.govyoutube.com
Xanthine Oxidase Activity and Xanthine Metabolite Formation
Xanthine oxidase (XO) is another crucial enzyme in the metabolism of purine (B94841) compounds, including xanthines. nih.gov Its primary role is to catalyze the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. nih.gov In the metabolism of methylxanthines, XO can be involved in the formation of uric acid derivatives from demethylated xanthine intermediates. nih.gov For example, in caffeine metabolism, XO is responsible for converting 1-methylxanthine (B19228) to 1-methyluric acid. nih.gov The activity of this enzyme can influence the metabolic profile of xanthine-based drugs and their derivatives. nih.gov
Other Enzyme Systems Involved in Xenobiotic Metabolism
Beyond the prominent roles of cytochrome P450 and xanthine oxidase, other enzyme systems also contribute to the biotransformation of xenobiotics. These are often involved in Phase II metabolism, where conjugation reactions occur to further increase water solubility for excretion. youtube.com Key enzyme systems include:
UDP-glucuronosyltransferases (UGTs): These enzymes conjugate glucuronic acid to the substrate.
Sulfotransferases (SULTs): These are responsible for sulfation, adding a sulfo group.
Glutathione (B108866) S-transferases (GSTs): These enzymes conjugate glutathione to a wide variety of electrophilic compounds. nih.gov
N-acetyltransferases (NATs): These enzymes are involved in the acetylation of compounds, a pathway also seen in caffeine metabolism. nih.gov
While the initial breakdown of pentoxifylline is dominated by Phase I enzymes like CYPs, these Phase II enzymes are essential for the final processing and elimination of its various metabolites. youtube.com
Pharmacological Mechanisms of Action of 1 5 Ketohexyl 3 Methyl Xanthine and Xanthine Derivatives
Adenosine (B11128) Receptor Antagonism
Xanthine (B1682287) derivatives are well-established antagonists of adenosine receptors, a family of G protein-coupled receptors that regulate a wide array of physiological processes. nih.govwikipedia.org This antagonism is a cornerstone of their pharmacological profile, contributing to effects such as central nervous system stimulation. nih.govnih.gov
Competitive Inhibition of Adenosine Receptors (A1, A2A, A2B, A3)
Xanthines, including metabolites of pentoxifylline (B538998), are known to act as competitive antagonists at adenosine receptors. wikipedia.orgnih.gov They structurally resemble the endogenous ligand adenosine, allowing them to bind to the A1, A2A, A2B, and A3 receptor subtypes without activating them, thereby blocking adenosine's effects. The central stimulant actions of various methylxanthines have been shown to correlate with their binding affinities for these receptors. nih.govnih.gov
However, studies on pentoxifylline and its primary metabolite, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite 1), suggest that not all of their pharmacological effects are mediated through this pathway. Research has indicated that the inhibitory effects of pentoxifylline and its metabolites on fibroblast proliferation are not blocked by adenosine receptor antagonists, suggesting a mechanism independent of adenosine receptor blockade for this particular action. nih.govnih.gov
Receptor Subtype Selectivity and Functional Outcomes
The affinity and selectivity of xanthine derivatives for different adenosine receptor subtypes can vary significantly based on their chemical structure, leading to diverse functional outcomes. researchgate.net For instance, substitutions at specific positions on the xanthine ring can confer selectivity for A1 or A2 receptors. researchgate.net While many common methylxanthines like theophylline (B1681296) and caffeine (B1668208) are non-selective antagonists, synthetic derivatives can be engineered for greater potency and selectivity. researchgate.netwikipedia.org
While specific binding affinity data for 1-(5-Ketohexyl)-3-methylxanthine across all adenosine receptor subtypes is not extensively detailed in publicly available literature, the actions of its parent compound, pentoxifylline, have been studied. Some research suggests that pentoxifylline's effects may not primarily be mediated by adenosine receptors. nih.govnih.gov This highlights the complexity of attributing the entirety of a xanthine derivative's action to a single mechanism.
| Compound | A1 Receptor Affinity (Ki, µM) | A2 Receptor Affinity (Ki, µM) |
| Theophylline | 10 | 25 |
| Caffeine | 40 | 43 |
This table displays the binding affinities of common, non-selective xanthine derivatives for adenosine A1 and A2 receptors. Data for 1-(5-Ketohexyl)-3-methylxanthine is not specifically available.
Phosphodiesterase Enzyme Inhibition
One of the classical mechanisms of action for xanthine derivatives is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). nih.govpressbooks.pub These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov
Non-Competitive Inhibition of Cyclic Nucleotide Phosphodiesterases (PDEs)
While the outline specifies non-competitive inhibition, the established scientific consensus describes xanthine derivatives as competitive inhibitors of phosphodiesterase enzymes. wikipedia.orgnih.govnih.gov They contain a ring structure that mimics the purine (B94841) in cAMP and cGMP, allowing them to directly compete with these cyclic nucleotides for the catalytic site of the PDE enzyme. nih.gov
Pentoxifylline, the parent compound of 1-(5-Ketohexyl)-3-methylxanthine, is characterized as a non-selective PDE inhibitor. drugbank.comnih.govnih.gov This non-selectivity means it inhibits multiple PDE isozymes, such as PDE3 and PDE4, rather than targeting a single type. patsnap.comtargetmol.com This broad-spectrum inhibition is a common feature among many methylxanthines. litfl.com
Modulation of Intracellular Cyclic AMP and Cyclic GMP Levels
By inhibiting PDE activity, 1-(5-Ketohexyl)-3-methylxanthine and related compounds prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell. nih.govlitfl.comrxlist.com Elevated intracellular levels of these second messengers activate downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG). nih.gov
This increase in cyclic nucleotides has numerous physiological consequences, including the relaxation of smooth muscle, particularly in the bronchi, which is a key reason for their use in respiratory conditions. nih.govrxlist.com In the context of pentoxifylline and its metabolites, this mechanism contributes to improved blood flow by decreasing erythrocyte aggregation and increasing red blood cell flexibility. nih.govpatsnap.com Studies have shown that pentoxifylline treatment can directly increase cAMP content in skeletal muscle, leading to reduced protein degradation. nih.gov
| Xanthine Derivative | Inhibited PDE Isoforms (IC50) | Consequence |
| Pentoxifylline | Non-selective (e.g., PDE3, PDE4) | Increased intracellular cAMP |
| Theophylline | Non-selective | Increased intracellular cAMP |
| IBMX | Broad-spectrum (PDE3, PDE4, PDE5) | Increased intracellular cAMP & cGMP |
This table provides examples of the PDE inhibitory profiles of various xanthine derivatives. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Modulation of Intracellular Calcium Dynamics
Beyond receptor antagonism and enzyme inhibition, xanthine derivatives can directly influence intracellular calcium (Ca2+) homeostasis. nih.gov This represents a third major pathway for their pharmacological effects, which can be independent of the other two mechanisms. nih.goversnet.org
Research demonstrates that certain xanthines can inhibit the mobilization of Ca2+ from internal stores and its entry from the extracellular space following stimulation by neurotransmitters like acetylcholine (B1216132). nih.gov This effect has been observed in airway secretory cells, where xanthines like 3-isobutyl-1-methylxanthine (IBMX), theophylline, and caffeine showed a direct inhibitory effect on both Ca2+ release and entry. nih.gov This action was found to be independent of changes in cAMP levels or protein kinase A activity, suggesting a direct impact on calcium channels or signaling. nih.gov
Furthermore, the translocation of intracellular calcium is considered one of the three major actions of methylxanthines, alongside PDE inhibition and adenosine receptor blockade. nih.gov In some cell types, such as diaphragmatic muscle, methylxanthines may increase calcium uptake. nih.gov In others, they can inhibit Ca2+-dependent proteolytic pathways, an effect demonstrated by pentoxifylline in skeletal muscle. nih.gov This modulation of calcium dynamics is crucial for a variety of cellular processes, including muscle contraction, secretion, and gene transcription. frontiersin.org
Effects on Sarcoplasmic Reticulum Calcium Release
Currently, there is no direct scientific evidence available detailing the specific effects of 1-(5-Ketohexyl)-3-methyl xanthine on the release of calcium from the sarcoplasmic reticulum. However, the broader class of methylxanthines has been noted to influence intracellular calcium levels. Some studies have proposed that at relatively high concentrations, methylxanthines may stimulate the release of calcium from intracellular stores by activating ryanodine-sensitive calcium channels located in the sarcoplasmic reticulum. For instance, caffeine is described as a full agonist of ryanodine receptors, leading to transient fluxes of calcium ions. It is important to note that the plasma concentrations of methylxanthines reached through dietary intake are generally not considered sufficient to have a significant impact on calcium release.
Influence on Calcium Influx Pathways
Specific studies on the influence of this compound on calcium influx pathways have not been identified in the current body of scientific literature. As a class, methylxanthines are known to have complex effects on intracellular calcium signaling, which can include modulation of calcium entry into the cell. However, without direct research on this compound, its specific actions on the various calcium influx pathways remain uncharacterized.
Interaction with GABA Receptors
There is a lack of direct research investigating the interaction of this compound with GABA receptors. However, studies on other xanthine derivatives have explored their modulatory effects on the binding of ligands to the benzodiazepine and picrotoxinin sites of GABAA receptors in mouse cerebral cortical membranes. For example, caffeine has been shown to have an IC50 against [3H]-diazepam of 500 μM. Other xanthine derivatives, such as 1-propargyl-theobromine and 1,3-dipropargyl-7-methylxanthine, have demonstrated a fivefold greater potency than caffeine in this regard. It has been suggested that caffeine and theophylline may act as antagonists or inverse agonists at benzodiazepine sites, while also interacting with the picrotoxinin and GABA sites. It is generally believed that these interactions with GABAA receptors only occur at concentrations exceeding therapeutic levels.
Other Proposed Molecular Targets
No direct evidence has been found to suggest that this compound is an inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1). However, research has identified that some thio-xanthine and methylxanthine derivatives can act as potent inhibitors of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme that counteracts the function of PARP. The inhibition of PARG can lead to an accumulation of poly(ADP-ribose) polymers, which can also impact cellular processes regulated by PARP-1. The JA2 xanthine/methylxanthine series of compounds, for example, were identified as a lead pharmacophore for PARG inhibition due to their structural similarities to adenine and their potency in vitro.
While specific studies on the effects of this compound on histone deacetylase (HDAC) isoenzymes are not available, other xanthine derivatives have been shown to modulate HDAC activity. For instance, theophylline is known to activate HDACs, which can lead to the suppression of inflammatory genes. nih.gov This mechanism is thought to contribute to the anti-inflammatory effects of some xanthine derivatives. The activation of HDACs by xanthines like theophylline highlights their potential to influence gene expression through epigenetic modifications. nih.gov However, it is important to note that not all xanthine derivatives share this property; for example, doxofylline does not directly inhibit any HDAC enzymes.
Pentoxifylline, the parent compound of this compound, has been identified as a competitive inhibitor of family 18 chitinases. researchgate.net These enzymes are crucial for the survival of various pathogenic organisms. In a screening of marketed drug molecules, methylxanthine derivatives, including pentoxifylline, were identified as potential chitinase inhibitor leads. researchgate.net Pentoxifylline was found to be the most potent among the tested methylxanthines against a fungal family 18 chitinase, with a Ki of 37 microM. researchgate.net Crystallographic analysis has revealed that these inhibitors interact with the active site of the enzyme, mimicking the reaction intermediate analog, allosamidin. researchgate.net While this provides a strong indication that the xanthine scaffold can be effective for chitinase inhibition, specific studies on the inhibitory activity of the metabolite this compound are needed to confirm its own potential in this area.
Biological Activities and Therapeutic Potential of 1 5 Ketohexyl 3 Methyl Xanthine
Impact on Cardiovascular System Physiology
Studies have revealed that 1-(5-Ketohexyl)-3-methylxanthine exerts notable effects on the cardiovascular system, influencing heart performance, blood flow, blood pressure, and the physical properties of blood itself.
Modulation of Heart Performance and Regional Blood Flow
Research conducted on animal models has demonstrated the significant impact of 1-(5-Ketohexyl)-3-methylxanthine, also referred to as HWA 285, on cardiac function and the distribution of blood flow to various regions of the body.
A key finding was the compound's ability to increase regional blood flow to vital organs. Dose-dependent increases in blood flow were observed in the heart, brain, and skeletal muscle in rabbits. nih.govnih.gov This targeted increase in blood supply suggests a vasodilatory effect on the blood vessels within these specific tissues.
Table 1: Effects of 1-(5-Ketohexyl)-3-methylxanthine on Heart Performance and Regional Blood Flow in Animal Models
| Parameter | Animal Model | Observed Effect | Citation |
|---|---|---|---|
| Heart Performance (Cardiac Output, dP/dt max) | Dog | Increased | nih.govnih.gov |
| Cardiac Work | Dog | Unchanged | nih.govnih.gov |
| Cardiac Work | Rabbit | Unchanged or Slightly Decreased | nih.govnih.gov |
| Regional Blood Flow (Heart, Brain, Skeletal Muscle) | Rabbit | Increased (dose-dependent) | nih.govnih.gov |
Effects on Blood Pressure and Peripheral Resistance
The influence of 1-(5-Ketohexyl)-3-methylxanthine extends to the modulation of blood pressure and the resistance blood encounters as it flows through the peripheral circulation.
In dogs, the compound induced a slight decrease in blood pressure, while a more pronounced reduction was observed in rabbits. nih.govnih.gov This hypotensive effect is directly linked to a decrease in total peripheral resistance, which was noted in both animal species. nih.govnih.gov The reduction in peripheral resistance indicates that the compound facilitates easier blood flow through the circulatory system, likely by relaxing the smooth muscles of blood vessels.
The vasodilatory action of the compound was further highlighted by the significant decrease in peripheral resistance in specific vascular beds. The most substantial dose administered in the study resulted in a twofold decrease in peripheral resistance in the brain, a 2.5-fold decrease in the heart, and a fourfold decrease in skeletal muscle. nih.govnih.gov
Table 2: Effects of 1-(5-Ketohexyl)-3-methylxanthine on Blood Pressure and Peripheral Resistance in Animal Models
| Parameter | Animal Model | Observed Effect | Citation |
|---|---|---|---|
| Blood Pressure | Dog | Slightly Decreased | nih.govnih.gov |
| Blood Pressure | Rabbit | Markedly Decreased | nih.govnih.gov |
| Total Peripheral Resistance | Dog and Rabbit | Decreased | nih.govnih.gov |
| Peripheral Resistance (Brain) | Rabbit | 2-fold Decrease (at highest dose) | nih.govnih.gov |
| Peripheral Resistance (Heart) | Rabbit | 2.5-fold Decrease (at highest dose) | nih.govnih.gov |
| Peripheral Resistance (Skeletal Muscle) | Rabbit | 4-fold Decrease (at highest dose) | nih.govnih.gov |
Influence on Hemorheological Parameters (e.g., Red Cell Deformability, Blood Viscosity)
While direct studies on the effects of 1-(5-Ketohexyl)-3-methylxanthine on hemorheological parameters such as red blood cell deformability and blood viscosity are not extensively available, research on the broader class of xanthine (B1682287) derivatives provides some insight.
Hemorheology is the study of the flow properties of blood. Red blood cell (RBC) deformability is a crucial factor, as it allows these cells to change shape to pass through narrow capillaries and deliver oxygen effectively. nih.govumcutrecht.nl Reduced deformability can lead to increased blood viscosity and impede microcirculation. nih.govplos.org
A study investigating the general effects of xanthine derivatives on red blood cells found that these compounds can increase the surface charges on the cells. nih.gov The implications of this change in surface charge for red blood cell deformability and blood viscosity require further specific investigation in the context of 1-(5-Ketohexyl)-3-methylxanthine. The complex interplay of factors including cell membrane structure, intracellular ion concentration, and the surface-to-volume ratio ultimately determines RBC deformability. nih.govumcutrecht.nl
Neuropharmacological Activities
The pharmacological profile of 1-(5-Ketohexyl)-3-methylxanthine also includes interactions with the central nervous system, where it can modulate alertness and influence neurotransmitter systems.
Central Nervous System Stimulation and Alertness Modulation
Xanthine derivatives as a class are well-known for their effects on the central nervous system (CNS). longdom.orgnih.gov Many compounds in this family, such as caffeine (B1668208), act as CNS stimulants, leading to increased alertness and wakefulness. numberanalytics.com These effects are primarily attributed to their ability to act as antagonists at adenosine (B11128) receptors. nih.govnumberanalytics.com By blocking adenosine, which has sleep-promoting and relaxing effects, xanthine derivatives can lead to a state of heightened arousal. nih.govnumberanalytics.com
While specific studies detailing the direct effects of 1-(5-Ketohexyl)-3-methylxanthine on alertness and CNS stimulation are limited, its classification as a xanthine derivative suggests a potential for such activities. Research on a closely related compound, propentofylline (B1679635) (HWA 285), has shown neuroprotective effects in the context of cerebral ischemia, indicating a significant interaction with brain physiology. nih.govnih.govnih.govresearchgate.net
Effects on Monoamine Neurotransmitter Release and Systems
Monoamine neurotransmitters, such as dopamine (B1211576) and serotonin (B10506), play critical roles in regulating mood, cognition, and various physiological processes. wikipedia.orgmdpi.com Research has specifically investigated the impact of 1-(5-Ketohexyl)-3-methylxanthine (as HWA 285) on these neurotransmitter systems.
An in vivo study using intracerebral dialysis in rats examined the effects of the compound on the release of endogenous monoamines and their metabolites in the striatum and hippocampus. nih.gov The administration of HWA 285 was found to decrease the levels of monoamines in the perfusates from the hippocampus. nih.gov This finding suggests that 1-(5-Ketohexyl)-3-methylxanthine may exert an inhibitory influence on the dopaminergic and serotonergic systems within the hippocampus. nih.gov In contrast, no consistent changes in monoamine release were observed in the striatal perfusates following the administration of the drug. nih.gov
Table 3: Effects of 1-(5-Ketohexyl)-3-methylxanthine (HWA 285) on Monoamine Release in Rat Brain
| Brain Region | Neurotransmitter System | Observed Effect | Citation |
|---|---|---|---|
| Hippocampus | Dopaminergic and Serotonergic | Inhibitory Influence (Decreased Monoamine Levels) | nih.gov |
| Striatum | Dopaminergic and Serotonergic | No Consistent Changes | nih.gov |
Cognitive Enhancement and Neurodegenerative Disease Implications
Methylxanthines, a class of compounds to which 1-(5-Ketohexyl)-3-methyl Xanthine belongs, have garnered significant attention for their potential neuroprotective effects and role in cognitive function. nih.govnih.gov These compounds are known to exert their effects through various mechanisms, including antagonism of adenosine receptors, inhibition of phosphodiesterases (PDEs), and modulation of inflammatory pathways, all of which are implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.govnih.gov
While direct studies on this compound are limited in the context of cognitive enhancement, research on related methylxanthines provides a strong rationale for its potential in this area. For instance, caffeine, a widely consumed methylxanthine, has been associated with improved cognitive performance. nih.gov Another methylxanthine, 1-methylxanthine (B19228) (1-MX), a metabolite of caffeine, has demonstrated the ability to enhance learning and memory in animal models. nih.gov This effect is thought to be mediated by an increase in key neurotransmitters such as acetylcholine (B1216132) and dopamine, which are crucial for cognitive processes. nih.gov
Propentofylline, a synthetic methylxanthine structurally related to this compound, has shown promise in clinical trials for improving cognition in patients with mild-to-moderate Alzheimer's disease. nih.gov Its mechanism is believed to involve the inhibition of multiple phosphodiesterase isoforms. nih.gov Furthermore, some methylxanthines, including pentoxifylline (B538998) and propentofylline, have been observed to influence lipid profiles in neuronal cells, which could have implications for Alzheimer's disease, a condition characterized by significant lipid alterations. nih.gov However, it is worth noting that these same compounds might also reduce certain beneficial omega-3 fatty acids, indicating a complex interplay of effects. nih.gov
The neuroprotective potential of methylxanthines extends to their ability to modulate neuroinflammation and oxidative stress, key factors in the progression of neurodegenerative disorders. nih.govnih.gov By targeting these pathways, compounds like this compound could theoretically contribute to a neuroprotective environment and potentially mitigate cognitive decline.
Table 1: Investigated Effects of Related Methylxanthines on Cognitive Function and Neurodegeneration
| Compound | Investigated Effect | Model/Study Type | Key Findings | Reference |
|---|---|---|---|---|
| Caffeine | Cognitive Performance | Human Epidemiological Studies | Associated with improved cognitive function. | nih.gov |
| 1-Methylxanthine | Learning and Memory | Animal Model (Rats) | Enhanced learning and memory, increased acetylcholine and dopamine levels. | nih.gov |
| Propentofylline | Cognition in Alzheimer's | Human Clinical Trials | Improved cognition in mild-to-moderate Alzheimer's disease. | nih.gov |
| Pentoxifylline | Neuronal Lipid Profile | Neuronal Cell Lines | Influenced lipid profiles, potentially relevant to Alzheimer's pathology. | nih.gov |
| Theobromine (B1682246) | Learning and Memory | Animal Model (Mice) | Improved performance in motor learning tasks. | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory properties of methylxanthines are well-documented, suggesting that this compound may also possess these activities. nih.govnih.gov These effects are largely attributed to their ability to antagonize adenosine receptors and inhibit phosphodiesterases. nih.gov
The influence of methylxanthines extends to the function of leukocytes, which are central to the immune response. Pentoxifylline, a structurally similar compound, is known to improve the filterability of red blood cells and has been investigated for its effects on leukocytes. While specific data on the direct impact of this compound on monocyte and polymorphonuclear leukocyte filterability is not detailed in the provided search results, the known hemorheological effects of pentoxifylline suggest a potential for related compounds to modulate leukocyte function.
Antioxidant Properties and Oxidative Stress Mitigation
Methylxanthines are recognized for their antioxidant properties and their ability to mitigate oxidative stress. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. mdpi.com
Antiproliferative and Antitumor Potentials
Several methylxanthines have been reported to possess antiproliferative and antitumor properties. nih.gov These effects are often linked to their influence on critical cellular processes such as DNA repair and cell cycle regulation.
The integrity of the genome is maintained through complex DNA repair mechanisms, and impairments in these pathways can lead to cancer. nih.gov Some small molecules have been shown to activate DNA repair enzymes, suggesting a potential therapeutic strategy. nih.gov The cell cycle, the process by which cells divide, is tightly regulated, and its dysregulation is a hallmark of cancer. nih.govnih.gov Methylxanthines like caffeine have been shown to induce cell cycle arrest in cancer cells. nih.gov The regulation of histone modifications, such as the methylation of histone H4, is also crucial for proper cell cycle progression. nih.gov While direct studies on the effects of this compound on DNA repair and cell cycle regulation are not available, the known activities of other methylxanthines in these areas suggest a potential avenue for its therapeutic application in cancer. nih.gov
Table 2: Summary of Biological Activities of Related Methylxanthines
| Biological Activity | Mechanism/Effect | Related Compound(s) | Reference |
|---|---|---|---|
| Anti-inflammatory | Phosphodiesterase inhibition, adenosine receptor antagonism. | Theophylline (B1681296), Caffeine | nih.gov |
| Antioxidant | Initiation of antioxidizing cascade upon demethylation. | Theophylline | nih.gov |
| Antiproliferative | Induction of cell cycle arrest. | Caffeine | nih.gov |
Diuretic Actions and Renal Physiology
The diuretic properties of xanthine derivatives, a class of compounds to which 1-(5-ketohexyl)-3-methylxanthine belongs, are well-documented in scientific literature. nih.govpharmacy180.com Generally, methylxanthines are recognized as mild diuretics, exerting their effects primarily by inhibiting the tubular reabsorption of sodium and water in the kidneys. pharmacy180.com This action leads to an increase in urine output. Furthermore, some methylxanthines can influence renal blood flow, which may also contribute to their diuretic effect. pharmacy180.com The principal mechanism behind the diuretic and natriuretic effects of methylxanthines is believed to be the blockade of adenosine receptors. nih.gov
While the parent compound of 1-(5-ketohexyl)-3-methylxanthine, pentoxifylline, is primarily known for its hemorheological properties, some studies have noted that it possesses a slight diuretic effect. The broader class of methylxanthines, including caffeine and theophylline, are known to display diuretic and natriuretic effects. nih.gov These effects are generally attributed to the inhibition of phosphodiesterases and the antagonism of adenosine receptors. nih.gov
A study on a structurally similar compound, 1-(5' oxohexyl)-3-methyl-7-propylxanthine (HWA 285), investigated its effects on regional blood flow in animal models. nih.govnih.gov The study observed an increase in blood flow to several organs, including the kidneys. nih.govnih.gov This vasodilation effect on renal blood vessels could potentially influence kidney function, although the study did not specifically quantify diuretic outcomes. nih.govnih.gov
Detailed research specifically quantifying the diuretic potency and precise mechanism of action of 1-(5-ketohexyl)-3-methylxanthine is not extensively available in the reviewed scientific literature. Therefore, a comprehensive understanding of its specific impact on renal physiology remains an area for further investigation.
Antimicrobial and Antiviral Activities
The direct antimicrobial and antiviral properties of 1-(5-ketohexyl)-3-methylxanthine have been subject to limited investigation. However, research into its parent compound, pentoxifylline, and the broader class of methylxanthines provides some context.
One study directly investigated the antibacterial potential of pentoxifylline and its metabolites. nih.gov The findings from this research indicated a lack of direct antibacterial activity against a range of clinically relevant bacterial isolates. nih.govresearchgate.net The study concluded that neither pentoxifylline nor its metabolites demonstrated antibacterial effects in the tested models. nih.govresearchgate.net
In contrast, the parent compound, pentoxifylline, has been reported to possess broad-spectrum antiviral activity against several viruses, including herpes simplex virus, vaccinia virus, and rotavirus. nih.gov The proposed mechanism for this antiviral action involves the inhibition of phosphodiesterase 4 (PDE-4). nih.gov However, it is crucial to note that these findings pertain to pentoxifylline, and specific studies confirming similar antiviral activity for its metabolite, 1-(5-ketohexyl)-3-methylxanthine, are not present in the available literature.
Secondary metabolites from various natural sources, such as plants and fungi, are known to possess a wide array of biological activities, including antimicrobial and antiviral effects. mdpi.commdpi.com These compounds, which include alkaloids, flavonoids, and terpenoids, represent a rich source for the discovery of new therapeutic agents. mdpi.com While 1-(5-ketohexyl)-3-methylxanthine is a metabolite, its specific antimicrobial and antiviral profile remains to be elucidated through direct experimental evaluation.
Antidiabetic Considerations
The potential role of xanthine derivatives in the context of diabetes has been an area of scientific interest, with much of the research focusing on commonly consumed methylxanthines like caffeine and the parent compound, pentoxifylline. nih.gov Regular consumption of coffee and tea, which are rich in methylxanthines, has been associated with a decreased incidence of type 2 diabetes mellitus in some studies. nih.gov
The parent compound, pentoxifylline, has been investigated for its potential benefits in diabetic patients. These studies have explored its effects on glycemic control and its potential to mitigate diabetic complications, which are often linked to its anti-inflammatory and antioxidant properties. nih.gov Pentoxifylline is a phosphodiesterase inhibitor, a mechanism that is thought to contribute to its therapeutic effects. avma.org
While several metabolites of pentoxifylline are known to be pharmacologically active, the specific contribution of 1-(5-ketohexyl)-3-methylxanthine to any potential antidiabetic effects has not been clearly delineated in the scientific literature. nih.govnih.govresearchgate.net Research has focused more on other metabolites like 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I), 1-(4-carboxybutyl)-3,7-dimethylxanthine (Metabolite IV), and 1-(3-carboxypropyl)-3,7-dimethylxanthine (B19344) (Metabolite V) in terms of their biological activities. nih.govnih.govresearchgate.net
Therefore, while the broader class of methylxanthines and the parent drug pentoxifylline show some promise in the context of diabetes research, there is a lack of specific data on the antidiabetic considerations of 1-(5-ketohexyl)-3-methylxanthine. Future research is needed to determine if this specific metabolite shares the antidiabetic potential of its parent compound or other related molecules.
Structure Activity Relationship Sar Studies of Xanthine Derivatives
Influence of Substituents at Nitrogen Positions (N1, N3, N7) on Biological Activity
The biological activity of xanthine (B1682287) derivatives is profoundly influenced by the nature and position of substituents on the nitrogen atoms of the xanthine core. The N1, N3, and N7 positions are key points of modification that can dramatically alter a compound's affinity for various receptors and enzymes.
Substitutions at the N1 and N3 positions are particularly critical for the interaction of xanthine derivatives with adenosine (B11128) receptors, which are a primary target for this class of compounds. For instance, in the case of adenosine A1 receptor antagonists, the presence of alkyl groups at both N1 and N3 is often a prerequisite for high affinity. The size and nature of these alkyl groups can fine-tune the potency and selectivity of the compound. For example, increasing the length of the alkyl chain at the N1 position can lead to enhanced affinity for certain adenosine receptor subtypes.
The N7 position also plays a significant role in modulating the pharmacological profile of xanthine derivatives. While N7-unsubstituted xanthines can exhibit significant biological activity, modifications at this position can introduce new properties or alter existing ones. For example, the addition of a small alkyl group at N7 can influence the compound's metabolic stability and pharmacokinetic properties. However, bulky substituents at N7 are often detrimental to activity at adenosine receptors.
The interplay between substituents at these three positions is complex and often non-additive. The optimal combination of substituents for a particular biological target must be determined through careful empirical investigation. The specific case of 1-(5-Ketohexyl)-3-methyl xanthine, with a ketohexyl group at N1 and a methyl group at N3, suggests a design aimed at exploring specific interactions within the binding pockets of its target proteins.
Impact of the Ketohexyl Side Chain at Position 1 on Pharmacological Profiles
The introduction of a 5-ketohexyl side chain at the N1 position of the 3-methylxanthine (B41622) core is a significant structural modification that is likely to have a profound impact on the compound's pharmacological profile. The length, flexibility, and functionality of this side chain are all critical determinants of its interaction with biological targets.
The hexyl chain itself provides a degree of lipophilicity, which can influence the compound's ability to cross cell membranes and access its site of action. The length of this chain is often a critical factor in determining receptor affinity, with an optimal length existing for specific receptor subtypes. Chains that are too short may not be able to reach key interaction points within the binding pocket, while those that are too long may introduce steric hindrance or unfavorable interactions.
The presence of a ketone group at the 5-position of the hexyl chain introduces a polar, hydrogen-bond-accepting functionality. This feature can dramatically alter the binding mode of the compound compared to a simple alkyl chain. The ketone oxygen can form specific hydrogen bonds with amino acid residues in the target protein, potentially leading to a significant increase in binding affinity and selectivity. The position of the ketone group is also crucial, as it dictates the spatial orientation of this potential hydrogen bond.
Stereochemical Considerations in Xanthine Analogue Activity
Stereochemistry plays a crucial role in the biological activity of many drug molecules, and xanthine derivatives are no exception. The introduction of chiral centers, either in the xanthine core itself or in its substituents, can lead to enantiomers or diastereomers with significantly different pharmacological properties.
In the context of this compound, while the core structure is achiral, the introduction of substituents could potentially create stereocenters. For example, if the ketohexyl chain were to be further modified to include a chiral center, it would be expected that the different stereoisomers would exhibit distinct biological activities. This is because the three-dimensional arrangement of atoms is critical for the precise fit of a ligand into its binding site.
One stereoisomer may orient its key interacting groups in a manner that is optimal for binding, while the other stereoisomer may be unable to achieve the same favorable interactions, or may even experience steric clashes with the receptor. This can result in one isomer being highly potent while the other is weakly active or even inactive.
Even in the absence of a formal chiral center, the conformational preferences of flexible side chains, such as the ketohexyl group in this compound, can be considered a form of stereochemistry. The ability of the side chain to adopt a specific low-energy conformation that is complementary to the binding site is a key determinant of its activity. Different substituents on the xanthine core can influence these conformational preferences, thereby indirectly affecting the compound's pharmacological profile.
Computational and QSAR Modeling for Novel Xanthine Design
Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling have become indispensable tools in the design and optimization of novel xanthine derivatives. These methods allow researchers to predict the biological activity of hypothetical compounds and to understand the key structural features that govern their potency and selectivity.
QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. This is typically achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as its size, shape, lipophilicity, and electronic properties. These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds.
Molecular docking simulations, another powerful computational technique, can provide insights into the binding mode of xanthine derivatives at the atomic level. These simulations can predict how a compound like this compound might fit into the binding pocket of a target protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts. This information can be invaluable for designing new analogues with improved affinity and selectivity.
Advanced Analytical Methodologies for 1 5 Ketohexyl 3 Methyl Xanthine Quantification
Sample Preparation and Extraction Techniques for Complex Matrices
The analysis of 1-(5-Ketohexyl)-3-methyl xanthine (B1682287) in biological samples, such as plasma, necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of extraction technique is critical for achieving the required sensitivity and selectivity.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of 1-(5-Ketohexyl)-3-methyl xanthine and its parent compound, pentoxifylline (B538998), from biological fluids. This method offers high recovery rates and clean extracts, making it suitable for subsequent chromatographic analysis.
A notable application of SPE involves the use of a LiChrospher 100 RP-18 column for the selective extraction of pentoxifylline and its metabolites from human plasma. nih.gov In this procedure, the plasma sample is passed through the SPE cartridge, which retains the analytes. After washing to remove interferences, the compounds are eluted with a suitable solvent. This method has demonstrated a recovery of 85% for all analytes. nih.gov The lowest detectable concentration achieved with this method was 25 ng/ml. nih.gov
Table 1: Exemplary SPE Method for this compound and Pentoxifylline
| Parameter | Condition |
|---|---|
| SPE Cartridge | LiChrospher 100 RP-18 (5-micron) |
| Sample Matrix | Human Plasma |
| Detection Limit | 25 ng/ml |
| Recovery | 85% |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) serves as a conventional and effective method for the isolation of xanthine derivatives from aqueous solutions. This technique relies on the differential solubility of the analyte in two immiscible liquid phases.
For the analysis of pentoxifylline and its major metabolites in human plasma, a one-step LLE using dichloromethane (B109758) has been described. nih.gov This method yielded a recovery of 58% for the metabolite. nih.gov LLE can be a cost-effective alternative to SPE, although it may be more labor-intensive and use larger volumes of organic solvents.
Protein Precipitation (PPE)
Protein Precipitation (PPE) is a rapid and straightforward technique for sample preparation, particularly for plasma and serum samples. It involves the addition of a precipitating agent, typically an organic solvent like methanol (B129727) or acetonitrile (B52724), or an acid such as perchloric acid, to denature and remove proteins.
In a recent study, plasma protein precipitation with methanol was successfully employed for the simultaneous quantification of pentoxifylline, its active metabolites including 1-(3-carboxypropyl)-3,7-dimethylxanthine (B19344), and another drug in rat plasma prior to LC-MS/MS analysis. mdpi.com Another method utilized perchloric acid for protein precipitation when analyzing pentoxifylline in spiked plasma samples. ijpsonline.com While simple and fast, PPE may result in less clean extracts compared to SPE, potentially leading to matrix effects in the subsequent analysis.
Chromatographic Separation Methods
Following sample preparation, chromatographic techniques are employed to separate this compound from its parent drug and other metabolites, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound. Various reversed-phase HPLC methods have been developed and validated for this purpose.
One established HPLC method for the determination of pentoxifylline and its metabolites uses a 5-micron LiChrospher 100 RP-18 column. nih.gov The separation is achieved using a mobile phase composed of water, dioxane, and acetonitrile (87:6.5:6.5, v/v/v), acidified with 0.5% (v/v) acetic acid, with UV detection at 275 nm. nih.gov
Another method for the simultaneous determination of pentoxifylline and its metabolites in human plasma employed a Spherisorb ODS reverse-phase column with a mobile phase of 65% 0.01 M KH2PO4 and 35% acetonitrile, with detection at 273 nm. nih.gov This method achieved a determination limit for pentoxifylline of 5 ng/ml. nih.gov
A more recent LC-MS/MS method for pentoxifylline and its metabolites utilized an Imtakt Cadenza® CD-C18 column with an isocratic mobile phase of 0.1% formic acid in water and methanol (20:80, v/v). mdpi.com The total run time for this method was a rapid 5 minutes. mdpi.com
Table 2: HPLC and LC-MS/MS Conditions for the Analysis of Pentoxifylline and its Metabolites
| Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| LiChrospher 100 RP-18 (5-micron) | Water:Dioxane:Acetonitrile (87:6.5:6.5, v/v/v) with 0.5% Acetic Acid | UV at 275 nm | Determination in human plasma | nih.gov |
| Spherisorb ODS | 65% 0.01 M KH2PO4 and 35% Acetonitrile | UV at 273 nm | Determination in human plasma | nih.gov |
| Imtakt Cadenza® CD-C18 (100 x 3 mm, 3 µm) | 0.1% Formic Acid in Water and Methanol (20:80, v/v) | ESI-MS/MS | Quantification in rat plasma | mdpi.com |
| LiChrosorb® reverse phase-18 (125×4.0 mm, 5 μm) | Water and Acetonitrile (80:20 v/v) | Not Specified | Simultaneous determination with Melatonin | ijpsonline.com |
| Zorbax C18 (100 mm x 3.0 mm i.d., 3.5 µm particle size) | 25% Acetonitrile and 75% 0.1% Phosphoric Acid | UV at 274 nm | In vitro dissolution studies | ubbcluj.ro |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative for the analysis of pentoxifylline and its related substances, including potential metabolites. HPTLC is known for its ability to analyze multiple samples simultaneously, making it a cost-effective screening tool.
A developed HPTLC method for the purity testing of pentoxifylline utilized LiChrospher RP-18 F254s plates with a mobile phase of acetone (B3395972), chloroform (B151607), toluene, and dioxane (2:2:1:1 v/v). researchgate.net Detection was carried out at 275 nm. researchgate.net This method demonstrated good linearity and a determination limit between 0.1% and 0.6%. researchgate.net Another HPTLC method for pentoxifylline in bulk and pharmaceutical formulations used silica (B1680970) gel 60 F254 plates with a mobile phase of chloroform and acetone (5:5, v/v) and densitometric analysis at 275 nm. rjptonline.org While these methods were primarily for the parent drug, they demonstrate the potential of HPTLC for the analysis of its metabolites.
Table 3: HPTLC Methods for Pentoxifylline Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| LiChrospher RP-18 F254s | Acetone:Chloroform:Toluene:Dioxane (2:2:1:1 v/v) | 275 nm | Purity testing of pentoxifylline | researchgate.net |
| Silica gel 60 F254 | Chloroform:Acetone (5:5, v/v) | Densitometric analysis at 275 nm | Analysis in bulk and pharmaceutical formulation | rjptonline.org |
Mass Spectrometry and Hyphenated Techniques
Mass spectrometry (MS), especially when coupled with a chromatographic separation front-end, stands as the gold standard for the quantitative analysis of drug metabolites due to its unparalleled specificity and sensitivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for the definitive quantification of 1-(5-Ketohexyl)-3-methylxanthine. This technique combines the robust separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the highly selective and sensitive detection afforded by triple quadrupole mass spectrometry. jmb.or.kr
The general workflow involves extracting the analyte from a biological matrix, typically through protein precipitation or liquid-liquid extraction. scielo.br The extract is then injected into the LC system, where 1-(5-Ketohexyl)-3-methylxanthine is separated from the parent drug, other metabolites, and endogenous matrix components on a reversed-phase column. mdpi.comnih.gov Following chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized, most commonly using electrospray ionization (ESI) in positive mode. mdpi.com
The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique. In MRM, the first quadrupole selects the protonated molecular ion of the analyte (the precursor ion), which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic fragment ion (the product ion) for detection. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing interferences. mdpi.comresearchgate.net While specific transitions for 1-(5-Ketohexyl)-3-methylxanthine are established in dedicated laboratory methods, published research on its parent drug, pentoxifylline, and related metabolites provides a clear blueprint for the analytical approach. mdpi.comnih.gov
| Parameter | Typical Conditions for Pentoxifylline & Metabolite Analysis |
|---|---|
| Chromatography | UPLC/HPLC mdpi.comnih.gov |
| Column | Kinetex Phenyl-Hexyl (50 × 2.1 mm, 1.7 µm) or Waters Aquity T3 C18 nih.govnih.gov |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often containing formic acid (e.g., 0.05%) nih.govnih.gov |
| Flow Rate | 0.2 - 1.4 mL/min researchgate.netresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Sample Preparation | Protein precipitation (e.g., with methanol) or solid-phase extraction nih.govnih.gov |
The development and validation of robust LC-MS/MS assays are fundamental to performing pharmacokinetic (PK) studies. pharmacompass.com These studies track the concentration of a drug and its metabolites, like 1-(5-Ketohexyl)-3-methylxanthine, over time following administration. lu.se To ensure data reliability, these bioanalytical methods are rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). scielo.brresearchgate.netiaea.org Validation assesses selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. scielo.brmdpi.com
Once validated, the method can be applied to analyze samples from clinical or preclinical studies. For instance, in a study involving beagle dogs administered pentoxifylline, a UPLC-MS/MS method was used to determine plasma concentrations and calculate key pharmacokinetic parameters. nih.gov Such studies allow researchers to understand the rate and extent of metabolite formation and clearance. Although recent literature often focuses on the major metabolites M1 (lisofylline) and M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine), the established methods are readily adaptable for 1-(5-Ketohexyl)-3-methylxanthine. mdpi.comnih.govnih.gov
| Parameter | Fasted State (Mean) | Fed State (Mean) |
|---|---|---|
| Cmax (ng/mL) | 2402.33 | 3119.67 |
| Tmax (h) | 1.54 | 1.83 |
| AUC0→t (h·ng/mL) | 4684.08 | 8027.75 |
Spectrophotometric and Electrochemical Detection Methods
While LC-MS/MS is the preferred method for bioanalysis, spectrophotometric and electrochemical techniques offer alternative approaches that can be valuable for in-vitro assays or the analysis of simpler sample matrices.
UV-Visible spectrophotometry is a classical analytical technique based on the principle that molecules absorb light at specific wavelengths. The xanthine core structure present in 1-(5-Ketohexyl)-3-methylxanthine contains a chromophore that absorbs light in the ultraviolet range. Studies on the parent compound, pentoxifylline, show a maximum absorbance (λmax) at approximately 271-275 nm, with the exact wavelength depending on the solvent used (e.g., water, 0.1N NaOH). researchgate.netnih.govsphinxsai.com This method is simple, cost-effective, and can be used for quantifying the compound in bulk drug or simple formulations. sphinxsai.com
However, the utility of UV-Vis spectrophotometry for bioanalysis is limited. The relatively broad absorption bands and the presence of numerous interfering substances in biological fluids (like plasma or urine) that also absorb in the UV range result in poor selectivity and a high risk of inaccurate results. researchgate.net While it can be coupled with HPLC for improved specificity, the sensitivity is generally lower than that of mass spectrometry. nih.gov
Electrochemical methods offer a highly sensitive alternative for the detection of electroactive compounds like xanthine derivatives. These techniques measure the current resulting from the oxidation or reduction of an analyte at an electrode surface when a potential is applied.
Recent research has focused on developing novel electrochemical sensors with enhanced sensitivity and selectivity. For example, a sensor for the parent drug pentoxifylline was constructed using a carbon paste electrode modified with lead titanate (PbTiO₃) nanopowders (PTN/CPE). researchgate.net Using differential pulse voltammetry (DPV), the modified electrode demonstrated a significant catalytic effect on the oxidation of pentoxifylline, allowing for highly sensitive detection. The optimal response was achieved at a physiological pH of 7.5, and the sensor reached a very low detection limit of 2.1 nM. researchgate.net Such sensor-based systems are advantageous due to their portability, rapid response, and low cost, making them suitable for screening applications. nih.govnih.gov While this specific sensor was developed for pentoxifylline, the principle of detecting the electroactive xanthine moiety is directly applicable to its metabolites, including 1-(5-Ketohexyl)-3-methylxanthine.
In Vitro and in Vivo Research Models and Experimental Designs
Cell Culture Models for Cellular and Molecular Studies
In vitro models are fundamental for dissecting the molecular mechanisms of a compound. Cell culture systems allow for controlled experiments to observe the direct effects of 1-(5-Ketohexyl)-3-methylxanthine on cellular components and pathways.
Receptor binding assays are crucial techniques in pharmacology to determine the interaction between a ligand, such as 1-(5-Ketohexyl)-3-methylxanthine, and its target receptor. giffordbioscience.com These assays quantify the affinity (Kd) and inhibitory constant (Ki) of a compound, providing insight into its potency and specificity. giffordbioscience.com Standard methods include radioligand binding assays, which measure the radioactivity of a labeled ligand bound to a receptor, often conducted using filtration or Scintillation Proximity Assay (SPA) formats. giffordbioscience.comnih.gov While these methods are standard for characterizing novel compounds, specific binding affinity data for 1-(5-Ketohexyl)-3-methylxanthine to particular receptors are not extensively detailed in publicly available literature. The application of such assays would be a critical step in identifying its direct molecular targets.
Enzyme inhibition is a key mechanism through which many pharmacological agents exert their effects. longdom.org Studies have identified 1-(5-Ketohexyl)-3-methylxanthine as an inhibitor of specific enzymes. It is recognized as a nonselective phosphodiesterase (PDE) inhibitor. bohrium.com More specifically, it is a potent inhibitor of the enzyme lysophosphatidic acid acyltransferase (LPAAT), which is involved in the generation of the signaling lipid phosphatidic acid. caymanchem.com The (R)-isomer of Lisofylline was found to inhibit cytokine-activated LPAAT with a half-maximal inhibitory concentration (IC50) of 0.6 µM. caymanchem.com
| Enzyme Target | Reported Activity | IC50 Value | Reference |
|---|---|---|---|
| Lysophosphatidic Acid Acyltransferase (LPAAT) | Potent Inhibitor | 0.6 µM | caymanchem.com |
| Phosphodiesterase (PDE) | Nonselective Inhibitor | Not Specified | bohrium.com |
A significant body of research has focused on how 1-(5-Ketohexyl)-3-methylxanthine modulates intracellular signaling cascades, which are critical for cellular responses like inflammation, proliferation, and metabolism. thermofisher.com In vitro studies using various cell types have revealed its influence on several key pathways.
For instance, in human mesangial cells (HMCs), a cell type involved in diabetic nephropathy, Lisofylline was shown to counteract the effects of high glucose and angiotensin II. oup.com It achieved this by reducing the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the transcription factor CREB. oup.com It also blocked the expression of connective tissue growth factor (CTGF), a downstream target of the TGF-β/Smad signaling pathway. oup.com
In pancreatic β-cell models, such as insulin-secreting INS-1 cells, Lisofylline demonstrated protective effects against cytokine-induced damage by promoting mitochondrial metabolism and preserving mitochondrial membrane potential. nih.govoup.com Further research has shown it inhibits the Interleukin-12 (IL-12) signaling pathway by blocking the activation of the STAT4 transcription factor. nih.govcaymanchem.com In a mouse model of obesity, Lisofylline was found to mitigate cardiac inflammation by activating the cardiac AMP-activated protein kinase (AMPK) signaling pathway. azregents.edu
| Signaling Pathway | Cell Model | Observed Effect of Lisofylline | Reference |
|---|---|---|---|
| p38 MAPK / CREB | Human Mesangial Cells (HMC) | Reduced phosphorylation of p38 and CREB. | oup.com |
| TGF-β / Smad | Human Mesangial Cells (HMC) | Blocked Angiotensin II-induced CTGF expression. | oup.com |
| IL-12 / STAT4 | T-lymphocytes | Inhibited IL-12-mediated STAT4 activation and IFN-γ production. | caymanchem.com |
| AMPK Signaling | Cardiac Tissue (Mouse Model) | Activated cardiac AMPK signaling. | azregents.edu |
| Mitochondrial Metabolism | INS-1 Pancreatic β-cells | Restored mitochondrial metabolism and membrane potential. | nih.govoup.com |
Animal Models for Pharmacodynamic and Efficacy Assessment
Animal models are indispensable for evaluating the physiological effects, efficacy, and pharmacodynamics of a compound in a complex, living system.
Rodent models have been extensively used to study the in vivo effects of 1-(5-Ketohexyl)-3-methylxanthine and related compounds. An intracerebral dialysis study in rats investigated the effects of a structurally similar xanthine (B1682287) derivative, 3-methyl-1-(5-oxohexyl)-7-propylxanthine, on neurotransmitter release in the striatum and hippocampus—brain regions critical for motor control and memory, respectively. nih.govnih.gov The study found that the compound decreased levels of dopamine (B1211576) and serotonin (B10506) in the hippocampus, suggesting an inhibitory effect on these neurotransmitter systems in that specific region. nih.gov No consistent changes were observed in the striatum. nih.gov
Other rodent models have focused on inflammatory and metabolic diseases. In streptozotocin-induced diabetic rats, Lisofylline administration improved glucose tolerance, which was associated with enhanced glucose-stimulated insulin (B600854) secretion. nih.gov In the non-obese diabetic (NOD) mouse model, an animal model for autoimmune Type 1 diabetes, Lisofylline was shown to suppress the production of pro-inflammatory cytokines and reduce the onset of diabetes. nih.govcaymanchem.com
| Animal Model | Experimental Design | Key Findings | Reference |
|---|---|---|---|
| Rat | Intracerebral dialysis of striatum and hippocampus | A related xanthine derivative decreased dopamine and serotonin in the hippocampus, with no consistent change in the striatum. | nih.gov |
| Streptozotocin (STZ) Diabetic Rat | In vivo efficacy study | Improved glucose tolerance and enhanced glucose-stimulated insulin release. | nih.gov |
| Non-obese Diabetic (NOD) Mouse | Autoimmune diabetes prevention study | Suppressed IFN-γ production and reduced the onset of diabetes. | nih.govcaymanchem.com |
| Obese Mouse (High-fat diet) | Cardiac inflammation study | Mitigated cardiac inflammation via AMPK pathway activation. | azregents.edu |
While specific studies using 1-(5-Ketohexyl)-3-methylxanthine in canine or rabbit cardiovascular models are not prominent in the literature, these models are highly relevant for assessing cardiovascular drugs. The rabbit, in particular, serves as an intermediate-sized animal model for various forms of heart disease. nih.gov
Established rabbit models that could be used to evaluate a compound with the known anti-inflammatory and cardioprotective properties of Lisofylline include:
Adriamycin-induced Cardiomyopathy: This model creates a non-ischemic cardiomyopathy with cardiac dilatation and systolic dysfunction, useful for testing cardioprotective agents. nih.gov
Tachycardia-induced Heart Failure: Rapid cardiac pacing in rabbits induces heart failure characterized by cardiac enlargement and contractile dysfunction. nih.gov
Given that Lisofylline has been shown to mitigate cardiac inflammation in mice, evaluating its efficacy in these larger, more hemodynamically human-like rabbit models would be a logical step in preclinical development. azregents.edu Such studies would allow for the assessment of its effects on cardiac function, remodeling, and arrhythmogenesis in a diseased state. nih.gov
Translational Research Considerations
The compound 1-(5-Ketohexyl)-3-methylxanthine, also known as Metabolite M6, is a product of the metabolism of Pentoxifylline (B538998), a drug used to improve blood flow in patients with peripheral artery disease. lu.se The study of 1-(5-Ketohexyl)-3-methylxanthine is intrinsically linked to the extensive research on its parent compound. While direct research on this specific metabolite is limited, understanding the translational research considerations for Pentoxifylline and its other major metabolites provides a framework for the potential relevance and future investigation of 1-(5-Ketohexyl)-3-methylxanthine.
Translational research for pharmacologically active compounds involves bridging the gap between preclinical findings and clinical applications. For Pentoxifylline and its metabolites, this has primarily revolved around their hemorheological and anti-inflammatory properties. fda.govfda.gov
Challenges in Translating Preclinical Findings
A significant challenge in the translational journey of Pentoxifylline and its metabolites lies in the complexity of its metabolism, which varies between individuals. lu.se Pentoxifylline is extensively metabolized in the liver and red blood cells, leading to several active metabolites, including M1, M4, and M5, which are more abundant in plasma than the parent drug itself. drugbank.comnih.gov The formation of 1-(5-Ketohexyl)-3-methylxanthine (M6) occurs via demethylation and is generally observed at very low levels in mammals. drugbank.com This low concentration poses a significant hurdle for studying its specific biological effects and translating any findings into clinical relevance.
Table 1: Key Research Findings on Pentoxifylline and its Major Metabolites
| Compound/Metabolite | Research Model | Key Findings |
| Pentoxifylline | Human clinical trials | Improved healing rates of chronic venous leg ulcers when used with compression bandaging. hmdb.ca |
| Patients with diabetic kidney disease | Showed a decrease in the progression of renal disease and a reduction in proteinuria. nih.gov | |
| Metabolite M1 (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) | In vitro human erythrocytes | Contributes to the hemorheological effects of Pentoxifylline. researchgate.net |
| In vivo human studies | Plasma levels significantly exceed those of the parent drug. researchgate.net | |
| Metabolite M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine) | In vivo human studies | The major metabolite excreted in urine, with plasma levels higher than Pentoxifylline. lu.se |
| 1-(5-Ketohexyl)-3-methylxanthine (M6) | In vitro studies (mice) | Formed from Pentoxifylline via demethylation, likely by the enzyme CYP1A2. drugbank.com |
| Mammalian studies | Generally formed at very low levels. drugbank.com |
Future Directions for Research
Future translational research on xanthine derivatives would benefit from a more targeted investigation into the specific activities of each metabolite. For 1-(5-Ketohexyl)-3-methylxanthine, the initial steps would require the development of sensitive assays to accurately quantify its levels in biological samples. Subsequent in vitro studies could then explore its effects on inflammatory pathways, red blood cell function, and other relevant biological processes.
Given that some metabolites of Pentoxifylline are pharmacologically active, it is plausible that 1-(5-Ketohexyl)-3-methylxanthine may also possess biological activity. nih.govbohrium.com However, without dedicated studies, its contribution to the therapeutic profile of Pentoxifylline remains speculative. The development of more sophisticated preclinical models that can mimic the complex metabolic environment in humans will be crucial for understanding the individual roles of metabolites like 1-(5-Ketohexyl)-3-methylxanthine.
Future Research Trajectories and Innovations
Exploration of Novel Therapeutic Applications for 1-(5-Ketohexyl)-3-methyl Xanthine (B1682287)
While its parent compound, pentoxifylline (B538998), is primarily used for peripheral artery disease, its mechanisms of action suggest a much broader therapeutic potential that likely extends to its active metabolites. nih.gov Future research is poised to explore novel applications for 1-(5-Ketohexyl)-3-methyl Xanthine, leveraging its inherent anti-inflammatory and immunomodulatory characteristics. researchgate.netresearchgate.net
Emerging evidence points to the utility of pentoxifylline in conditions where inflammation, oxidative stress, and impaired blood flow are key pathological features. nih.govnih.gov This includes potential treatments for diabetic kidney disease, where it may offer renoprotective effects beyond current standards of care, and certain mood disorders, where it could improve cerebral blood flow and modulate neuroinflammation. nih.govoup.com Research has also highlighted its potential as an adjunctive therapy in severe inflammatory conditions like those associated with COVID-19, due to its ability to suppress key inflammatory cytokines such as TNF-α. nih.govnih.govresearchgate.net The focus for this compound will be to determine its specific contribution to these effects and to investigate its potential as a standalone therapeutic agent in these and other diseases.
Table 1: Potential Novel Therapeutic Areas for Xanthine Derivatives
| Therapeutic Area | Rationale for Exploration | Potential Mechanism of Action |
|---|---|---|
| Diabetic Nephropathy | Potential to reduce proteinuria and slow the decline of GFR. oup.com | Anti-inflammatory and anti-fibrotic effects. oup.com |
| Mood Disorders | Converging evidence suggests roles for immune dysfunction and impaired cerebral blood flow in pathophysiology. nih.gov | Improved cerebral blood flow, anti-inflammatory and antioxidant effects, increased BDNF levels. nih.gov |
| Acute Lung Injury (ALI) / ARDS | Pathogenesis involves excessive inflammation and cytokine storm. nih.govresearchgate.net | Suppression of inflammatory cytokines (e.g., TNF-α), improvement of tissue oxygenation. nih.govnih.gov |
| Mitochondrial Diseases | Studies show xanthine derivatives can promote fitness and survival in models of mitochondrial dysfunction. nih.gov | ATP-saving metabolic rewiring. nih.gov |
Development of Selective Xanthine Receptor Modulators
A significant frontier in xanthine research is the move from non-selective to selective receptor modulators. Naturally occurring xanthines like caffeine (B1668208) and theophylline (B1681296) act as non-selective antagonists at adenosine (B11128) receptors (ARs), which can lead to a wide range of physiological effects. nih.gov The development of compounds that selectively target one of the four adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃) is a primary goal. nih.govnih.gov
Achieving selectivity would allow for more targeted therapeutic interventions with potentially higher efficacy and fewer side effects. Research has shown that modifications to the xanthine structure, such as altering the alkyl groups at the 1- and 3-positions, can significantly enhance affinity and selectivity for specific AR subtypes. nih.gov Future work will likely involve creating and screening libraries of derivatives based on the this compound scaffold to identify novel modulators with high specificity for receptors implicated in particular disease pathways.
Table 2: Comparison of Xanthine Receptor Modulator Types
| Feature | Non-Selective Modulators (e.g., Caffeine, Theophylline) | Selective Modulators (Future Goal) |
|---|---|---|
| Target | Multiple adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). nih.gov | A single adenosine receptor subtype (e.g., A₂A-selective). nih.gov |
| Therapeutic Effect | Broad, systemic effects. | Targeted, pathway-specific effects. |
| Potential for Side Effects | Higher, due to off-target receptor interaction. | Lower, due to specific site of action. |
| Development Focus | Historically used as lead compounds. nih.gov | Synthesizing novel derivatives with specific structural modifications. nih.gov |
Integration of Omics Technologies in Xanthine Research
The integration of multi-omics technologies—genomics, proteomics, and metabolomics—represents a powerful, unbiased approach to understanding the complex biological roles of xanthine metabolites. nih.gov These technologies allow researchers to move beyond single-pathway hypotheses and generate a comprehensive view of how a compound like this compound affects cellular and organismal systems. mdpi.com
For instance, a multi-omics study in C. elegans identified xanthine accumulation as a key metabolic change that promotes survival in the context of mitochondrial dysfunction. nih.gov This discovery, which would be difficult with traditional methods, suggests that xanthine derivatives could be beneficial in treating mitochondrial diseases. nih.gov Applying these technologies to this compound can help to precisely map its mechanism of action, identify new biomarkers of its activity, and uncover previously unknown therapeutic targets. mdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(5-Ketohexyl)-3-methyl Xanthine with high purity?
- Methodological Answer : The synthesis typically involves alkylation of 3-methylxanthine derivatives. For example, a multi-step approach using chlorohexanone intermediates and benzyl-protected xanthines can yield the target compound. Critical steps include:
- Alkylation optimization : Use polar aprotic solvents (e.g., DMF) and excess potassium carbonate to facilitate nucleophilic substitution .
- Purification : Fractional distillation under reduced pressure (e.g., 20 mbar) and recrystallization from sodium hydroxide solutions improve purity. Monitor purity via HPLC with UV detection at 254 nm .
- Common Pitfalls : Incomplete deprotection of benzyl groups may lead to byproducts; confirm via TLC or mass spectrometry .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze H and C NMR spectra to confirm substitution patterns. For instance, the ketohexyl chain’s methylene protons (~δ 2.5 ppm) and xanthine’s aromatic protons (~δ 7.8 ppm) should align with predicted splitting patterns .
- Mass spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]) and fragmentation pathways .
Q. What biochemical pathways interact with this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test xanthine oxidase (XO) inhibition using UV spectrophotometry (290–295 nm) to monitor uric acid formation from xanthine. Include allopurinol as a positive control .
- Metabolic stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Focus on demethylation or ketohexyl chain oxidation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on the compound’s enzyme inhibition potency?
- Methodological Answer :
- Dose-response standardization : Use a fixed substrate concentration (e.g., 50 µM xanthine) and vary inhibitor concentrations (0.1–100 µM). Calculate IC values with nonlinear regression models .
- Control for assay interference : Pre-screen for compound autofluorescence or absorbance at the assay wavelength (e.g., 290 nm) .
- Orthogonal validation : Compare results across multiple assays (e.g., XO inhibition vs. cellular uric acid reduction in HepG2 cells) .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes (10–20% w/v) in saline. Confirm stability via dynamic light scattering (DLS) .
- pH adjustment : Ionize the xanthine core by preparing sodium salts (pH 8.5–9.5) to enhance aqueous solubility .
Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for adenosine receptors?
- Methodological Answer :
- Molecular docking : Model interactions with A/A receptors using software like AutoDock Vina. Prioritize modifications to the ketohexyl chain to reduce steric clashes .
- In vitro binding assays : Radiolabeled antagonists (e.g., H-DPCPX for A) quantify displacement potency. Validate with cAMP accumulation assays in HEK293 cells .
Q. What analytical methods address discrepancies in reported metabolic stability data?
- Methodological Answer :
- Isotope-labeled internal standards : Use deuterated analogs (e.g., d-1-(5-Ketohexyl)-3-methyl Xanthine) to normalize LC-MS/MS quantification and reduce matrix effects .
- Cross-species comparisons : Test metabolic profiles in human, rat, and mouse microsomes to identify species-specific liabilities .
Data Analysis and Interpretation
Q. How should researchers statistically validate differences in IC values across experimental batches?
- Methodological Answer :
- ANOVA with post-hoc tests : Compare ≥3 independent replicates. Report p-values with Bonferroni correction for multiple comparisons .
- Error source identification : Use residual plots to detect batch effects (e.g., temperature fluctuations during synthesis) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
